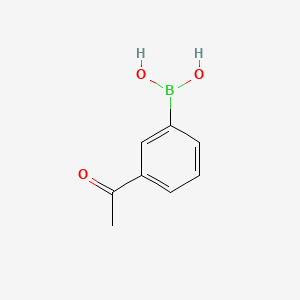

3-Acetylphenylboronic acid

説明

Overview of Arylboronic Acid Chemistry in Organic Synthesis

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. nih.gov Their rise to prominence is largely due to their role as key coupling partners in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. sigmaaldrich.comlibretexts.org This reaction, first reported in 1979, involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. nih.govlibretexts.org The versatility, high reactivity, low toxicity, and commercial availability of arylboronic acids have made them prevalent starting materials for introducing aryl groups into a wide variety of molecules. nih.gov

Beyond the well-known Suzuki-Miyaura coupling, the applications of arylboronic acids have expanded to include a range of other transition-metal-catalyzed reactions, such as the Chan-Lam, Lieberskind-Strogl, and Sonogashira couplings. sigmaaldrich.com Furthermore, recent research has focused on transition-metal-free transformations involving arylboronic acids, which allow for the conversion of the carbon-boron bond to carbon-carbon, carbon-nitrogen, carbon-oxygen, and other carbon-heteroatom bonds. nih.gov These methods provide access to important classes of compounds like phenols, anilines, and nitroarenes. nih.gov Arylboronic acids can also serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage, offering a novel pathway for constructing various useful compounds. rsc.orgrsc.org

Significance of Boronic Acid Derivatives in Modern Chemical Research

Boronic acid derivatives, including arylboronic acids, are of significant interest in various scientific fields beyond organic synthesis, such as medicinal chemistry and materials science. nih.govboronmolecular.com Their unique ability to form reversible covalent bonds with diols (molecules with two hydroxyl groups) is a key feature that has been exploited in the development of sensors for saccharides, amino acids, and other biologically relevant molecules. boronmolecular.comchemimpex.comlabinsights.nl This reversible binding allows for the design of systems for molecular recognition and controlled release. boronmolecular.com

In medicinal chemistry, the incorporation of a boronic acid group into bioactive molecules has been shown to modify their selectivity, and physicochemical and pharmacokinetic properties, often leading to improved therapeutic activity. nih.govresearchgate.net The first boronic acid-containing drug to be approved was bortezomib, a proteasome inhibitor used in cancer therapy. mdpi.com This success has spurred growing interest in the development of other boronic acid-based drugs for a range of diseases, including fungal infections and inflammatory conditions. researchgate.netmdpi.com The low toxicity of many boronic acids and their derivatives further enhances their appeal for biological applications. nih.gov

In materials science, boronic acid derivatives are utilized in the creation of functional materials with customized properties. boronmolecular.com Their ability to participate in cross-coupling reactions and form stable complexes makes them valuable building blocks for polymers and nanomaterials with applications in electronics and coatings. chemimpex.com

Structural Characteristics of 3-Acetylphenylboronic Acid

This compound is a specific arylboronic acid derivative with the chemical formula C₈H₉BO₃. nih.gov Its structure is characterized by a phenyl ring substituted with both a boronic acid group and an acetyl group. nih.govchemicalbook.com

Arylboronic Acid Moiety

The defining feature of this compound is the arylboronic acid moiety, which consists of a boronic acid group [-B(OH)₂] attached to a phenyl ring. nih.gov The boron atom in a boronic acid is sp² hybridized and has an empty p-orbital, making it a Lewis acid. boronmolecular.comlabinsights.nl This Lewis acidity allows boronic acids to interact with Lewis bases. labinsights.nl The geometry around the boron atom is typically trigonal planar. pnas.org

Acetyl Functional Group (–COCH₃) at the 3-Position

In addition to the boronic acid group, this compound contains an acetyl functional group (–COCH₃) at the meta- (or 3-) position of the phenyl ring. nih.gov This consists of a carbonyl group (C=O) bonded to a methyl group (CH₃). The presence of this ketone functional group introduces another site of potential reactivity on the molecule. sigmaaldrich.com

Consequences of Acetyl Group Substitution on Reactivity

The acetyl group at the 3-position influences the electronic properties and reactivity of the this compound molecule. The acetyl group is an electron-withdrawing group, which can affect the reactivity of the boronic acid moiety in cross-coupling reactions. For instance, electron-deficient iodobenzenes bearing an acetyl group have been shown to smoothly cross-couple with phenylboronic acid. mdpi.com

The presence of the acetyl group also provides an additional handle for chemical transformations. For example, this compound can be used in the synthesis of more complex molecules through reactions involving the ketone. scielo.org.mx Research has shown that ortho-boronyl aryl ketones and aldehydes can participate in biocompatible conjugation reactions. nih.gov While this compound has the acetyl group in the meta position, the presence of the ketone still offers a site for potential derivatization.

Historical Context and Evolution of Research on this compound

The first synthesis of a boronic acid was reported in 1860. nih.gov However, the widespread use of arylboronic acids in synthesis began much later with the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and early 1980s. nih.govlibretexts.org

Research specifically on acetylphenylboronic acids, including the 3-acetyl derivative, has been driven by the increasing demand for functionalized arylboronic acids for use in cross-coupling reactions and other synthetic applications. jlu.edu.cn Practical and scalable synthesis routes for acetylphenylboronic acids have been developed to meet this demand. jlu.edu.cn

More recently, research has explored the unique reactivity of acetyl-substituted phenylboronic acids. For example, studies have investigated the use of this compound in palladium-catalyzed oxidative dimerization for the synthesis of symmetric biaryls and in electrophilic fluorination reactions. chemicalbook.comsigmaaldrich.com There is also growing interest in the application of functionalized boronic acids in medicinal chemistry and materials science, suggesting that the research landscape for compounds like this compound will continue to expand. chemimpex.comnih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉BO₃ | chemimpex.comnih.gov |

| Molecular Weight | 163.97 g/mol | chemimpex.comnih.govsigmaaldrich.com |

| Melting Point | 204-208 °C | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to light yellow crystalline powder | chemimpex.comchemicalbook.com |

| CAS Number | 204841-19-0 | nih.govsigmaaldrich.com |

Research Applications of this compound

| Application Area | Specific Use | References |

| Organic Synthesis | Substrate in Suzuki-Miyaura cross-coupling reactions | mdpi.commdpi.com |

| Organic Synthesis | Synthesis of symmetric biaryls via oxidative dimerization | chemicalbook.comsigmaaldrich.com |

| Organic Synthesis | Synthesis of aryl fluorides via electrophilic fluorination | chemicalbook.comsigmaaldrich.com |

| Organic Synthesis | Coupling reactions with olefins | chemicalbook.comsigmaaldrich.com |

| Medicinal Chemistry | Building block for pharmaceutical development | chemimpex.com |

| Materials Science | Preparation of functional materials | chemimpex.com |

Early Discoveries and Initial Applications

The journey of boronic acids began in the 19th century, long before their modern applications were conceived. Although the first synthesis of a boronic acid was reported in 1860, their initial applications were limited. guidechem.com Before the advent of transition-metal catalysis, their use was primarily in niche areas. Their ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups) was recognized, but not extensively exploited in synthesis. chemrxiv.org Early research focused more on their fundamental properties and simple reactions rather than their application as versatile coupling partners.

Advancements with Transition-Metal Catalysis

The landscape of organic synthesis was revolutionized by the introduction of transition-metal-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, was a watershed moment for arylboronic acids. nih.govmdpi.com This reaction, honored with the Nobel Prize in Chemistry, established arylboronic acids as indispensable reagents for the formation of carbon-carbon bonds, a fundamental process in creating complex molecules. nih.gov While palladium remains the most prominent catalyst, other transition metals like copper and rhodium have also been employed to mediate reactions involving arylboronic acids, further expanding their synthetic utility. princeton.eduacs.org These catalytic systems are generally mild and tolerate a wide variety of functional groups, making them exceptionally powerful tools in modern organic synthesis. nih.gov

Diversification into Pharmaceutical and Materials Applications

The utility of arylboronic acids extends far beyond their role as synthetic intermediates. In medicinal chemistry, they have become critical pharmacophores in drug design. Their ability to act as enzyme inhibitors has been a key driver of their application in this field. guidechem.comresearchgate.net A landmark example is the FDA-approved anticancer drug Bortezomib, a boronic acid-containing compound used to treat multiple myeloma, which spurred immense interest in developing new bioactive boronic acids. researchgate.net

In materials science, arylboronic acids are used to create advanced functional materials. Their unique properties are exploited in the development of polymers, stimuli-responsive materials, and nanomaterials with applications in electronics and coatings. researchgate.netchemimpex.com For instance, the reversible interaction with diols makes them ideal for creating sensors for carbohydrates and for building self-healing hydrogels that respond to changes in pH or the presence of specific molecules. nih.govresearchgate.net

Recent Interdisciplinary Research Trends

The unique reactivity of arylboronic acids has fostered a surge in interdisciplinary research. In the realm of chemical biology, they are used for bioconjugation—attaching molecules to biological entities like proteins—to develop advanced biosensors and diagnostic tools. chemimpex.comru.nl The field of nanotechnology has also embraced arylboronic acids for creating "smart" materials that respond to external stimuli like water or heat. nih.govresearchgate.netchemisgroup.us These materials have potential applications in areas ranging from drug delivery to anti-counterfeiting technologies. nih.govmdpi.com The convergence of organic synthesis, materials science, and biology, all leveraging the properties of arylboronic acids, highlights a significant trend toward solving complex scientific problems through an interdisciplinary approach.

Current Research Significance and Future Directions for this compound

This compound is at the forefront of many current research endeavors due to its specific chemical structure. It serves as a crucial building block in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com

Detailed Research Applications:

Synthesis and Catalysis: It is a key substrate in various cross-coupling reactions to form complex biaryl structures. sigmaaldrich.commdpi.com Beyond being a reagent, research has also explored the use of arylboronic acids themselves as catalysts for certain organic transformations, such as dehydrative alkylations and allylations. acs.org

Medicinal Chemistry: In drug discovery, this compound is instrumental in designing enzyme inhibitors. chemimpex.com There is promising research exploring its potential to inhibit enzymes implicated in tumor growth, positioning it as a valuable compound in cancer research. chemimpex.com It has also been used as a precursor to synthesize novel compounds with potential antiandrogenic activity for treating prostate cancer and as a component in creating new antibacterial agents.

Materials Science and Sensors: The compound is used to prepare functional materials, including polymers and nanomaterials. chemimpex.com Specifically, it has been used to synthesize calix thesciencein.orgpyrrole-based receptors for anion binding and has been incorporated into donor-acceptor complexes studied for their optical properties. researchgate.networktribe.com Its ability to form reversible bonds with diols makes it a candidate for developing sensors. researchgate.net

Stimuli-Responsive Systems: The acetyl group on the phenyl ring allows for further chemical modifications, making this compound a versatile scaffold for creating more complex systems. For instance, it can be used to create iminoboronate structures, which are reversible and have applications in creating smart hydrogels and for protein modification. researchgate.net

The future for this compound appears bright and multifaceted. Its continued use as a fundamental building block in organic synthesis is assured. The key future directions lie in leveraging its unique functionality for more sophisticated applications. This includes the development of highly selective enzyme inhibitors for targeted therapies, the creation of advanced stimuli-responsive materials for smart drug delivery systems, and the design of ultrasensitive sensors for diagnostics. As interdisciplinary research continues to blur the lines between chemistry, biology, and materials science, the versatility of this compound will undoubtedly position it as a central molecule in future scientific and technological advancements.

Structure

2D Structure

特性

IUPAC Name |

(3-acetylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGGDZCTGBKBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370201 | |

| Record name | 3-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204841-19-0 | |

| Record name | 3-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetylphenylboronic Acid and Derivatives

Conventional Synthesis Routes

Conventional synthesis of 3-Acetylphenylboronic acid often involves the introduction or modification of functional groups on a phenylboronic acid scaffold. The choice of method depends on the availability of starting materials, desired yield, and scalability. While the most common industrial synthesis often starts with a pre-functionalized halo-acetophenone followed by borylation jlu.edu.cn, this report details alternative pathways as specified.

Nucleophilic Substitution Reaction Methods

Nucleophilic substitution reactions offer a potential, though challenging, route to directly functionalize the aromatic ring of phenylboronic acid.

The direct acetylation of phenylboronic acid is an example of a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. wikipedia.orgmasterorganicchemistry.com In this proposed method, an acylium ion is generated from acetic anhydride (B1165640) or acetyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This highly reactive electrophile then attacks the benzene ring.

However, this direct approach presents significant challenges. The boronic acid group (-B(OH)₂) is a deactivating substituent, making the aromatic ring less nucleophilic and thus less reactive towards electrophilic attack. pressbooks.pubchemistrysteps.com The boronic acid group is also a meta-director, which would theoretically yield the desired 3-substituted product. Furthermore, the Lewis acid catalyst can form a complex with the boronic acid's hydroxyl groups, which can complicate the reaction and potentially lead to hydrolysis or other side reactions. echemi.com Due to these reactivity issues, this method is not commonly reported in the literature for the synthesis of this compound.

Hypothetical Reaction Conditions for Direct Acetylation:

| Reagent | Catalyst | Solvent | Temperature (°C) | Potential Yield |

|---|---|---|---|---|

| Phenylboronic acid | Aluminum Chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | 0 to 25 | Low |

Chemical Reduction Methods of Phenylboronic Acid Derivatives

The formation of an acetyl group via a direct chemical reduction is not a chemically feasible process, as it would require the reduction of a more highly oxidized functional group. This section is therefore interpreted as the reduction of a different functional group on the phenylboronic acid ring to yield a precursor that could subsequently be converted to this compound.

For example, 3-nitrophenylboronic acid could be reduced to 3-aminophenylboronic acid. The resulting amino group could then be transformed into an acetyl group through a multi-step sequence, such as diazotization followed by a Sandmeyer-type reaction and subsequent steps. This highlights the use of reduction as a key step within a broader, multi-step synthetic strategy rather than a direct method to form the acetyl group itself.

Chemical Oxidation Methods of Phenylboronic Acid Derivatives

A more plausible synthetic route involves the oxidation of a suitable precursor, such as 3-ethylphenylboronic acid. The ethyl group's benzylic position is susceptible to oxidation to form a ketone. Various oxidizing agents can accomplish this transformation. researchgate.netresearchgate.net

Sodium bisulfate (NaHSO₄), also known as sodium hydrogen sulfate, is primarily an acidic salt and is not typically employed as a primary oxidizing agent in organic synthesis. patsnap.com It is more commonly used as a catalyst or in aqueous workups to adjust pH. While it can participate in some oxidative processes under specific conditions, its use for the direct conversion of an ethyl group to an acetyl group on a phenylboronic acid derivative is not a standard or documented method. nih.govreddit.com Sodium bisulfite's role is more established as a mild reducing agent (as sodium bisulfite, NaHSO₃) or for its acidic properties. organic-chemistry.org

Ammonium persulfate, often activated by a catalyst like silver nitrate (AgNO₃), is a powerful oxidizing agent capable of converting ethylbenzene derivatives to their corresponding acetophenones. tandfonline.com The reaction proceeds via a radical mechanism initiated by the persulfate ion. This method is generally performed in an aqueous medium. The presence of the boronic acid group, which is stable under these conditions, makes this a viable, though potentially low-yielding, route.

The reaction is facilitated by electron-donating groups on the aromatic ring. tandfonline.com While the boronic acid group is deactivating, the oxidation of the ethyl side-chain can still proceed.

Representative Data for Oxidation of Ethylbenzene Derivatives:

| Substrate | Oxidant System | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylbenzene | (NH₄)₂S₂O₈ | 90 | 73 | tandfonline.com |

This table illustrates the effectiveness of ammonium persulfate in oxidizing substituted ethylbenzenes, suggesting its potential applicability for the synthesis of this compound from 3-ethylphenylboronic acid.

Advanced and Green Synthesis Protocols

A practical and scalable synthesis for this compound has been developed to meet the increasing demand for arylboronic acids in modern organic synthesis. This route addresses the limitations of other methods, such as the incompatibility of organometal reagents with carbonyl groups and the high cost of palladium-catalyzed borylation agents for large-scale production.

| Step | Reactant | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 3-Bromoacetophenone | Ethylene glycol, Triethyl orthoformate | Bromo ketal of 3-bromoacetophenone | 60-80% |

| 2 | Bromo ketal of 3-bromoacetophenone | Mg, Borate ester | This compound | 56% |

Environmentally benign or "green" synthesis approaches aim to reduce the environmental impact of chemical processes. For the synthesis of derivatives of this compound, a key focus has been the use of water as a solvent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Water is a desirable solvent as it is non-flammable, non-toxic, and inexpensive. semanticscholar.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds, like this compound, and organic halides. Performing these reactions in water can offer high yields and simplifies product purification. glenresearch.com For instance, this compound can be used as a substrate in the synthesis of symmetric biaryls through oxidative dimerization using a palladium catalyst in water. sigmaaldrich.comsigmaaldrich.com

The inherent properties of boronic acids also contribute to their environmental profile. They are generally stable, have low toxicity, and when degraded, they can form boric acid, which is considered a "green" compound. nih.gov The development of recyclable catalysts is another area of research aimed at making these processes more sustainable. researchgate.net

| Green Approach | Description | Example Application with this compound |

|---|---|---|

| Use of Water as a Solvent | Reduces the need for volatile and often toxic organic solvents. | Palladium-catalyzed oxidative dimerization for the synthesis of symmetric biaryls. sigmaaldrich.comsigmaaldrich.com |

| Catalytic Methods | Reduces waste by using small amounts of catalysts that can be recycled. | Suzuki-Miyaura cross-coupling reactions. researchgate.net |

| Inherent Low Toxicity | Boronic acids and their degradation product, boric acid, generally exhibit low toxicity. nih.gov | General use in synthesis. |

Preparation of Specific this compound Derivatives

Based on the available scientific literature, there are no documented methods for the synthesis of functionalized calix wiley-vch.depyrroles directly from this compound. The synthesis of calix wiley-vch.depyrroles typically involves the condensation of pyrrole with ketones, such as acetone, often in the presence of a Lewis acid catalyst like bismuth nitrate. The reaction conditions, particularly the concentration of the acid catalyst, are crucial for favoring the formation of the five-membered macrocycle over the more common calix researchgate.netpyrrole.

Heterocyclic boronate esters can be synthesized from boronic acids through condensation with diols or amino alcohols. These reactions are typically equilibrium processes. The formation of the boronate ester can be driven to completion by removing the water that is formed during the reaction, for example, by azeotropic distillation. wiley-vch.de The resulting cyclic boronic esters are often more stable and easier to handle than the corresponding boronic acids. Saturated five-membered cyclic boronic esters are known as dioxaborolanes, while the nitrogen-oxygen mixed heterocycles are referred to as oxazaborolidines. wiley-vch.de

The condensation of this compound with amino-diols such as 2-amino-2-methyl-1,3-propanediol (B94268) or serinol would be expected to form heterocyclic boronate esters, specifically oxazaborolidine derivatives. This type of reaction is known to occur between boronic acids and compounds containing vicinal diols or amino alcohol functionalities. The presence of an amino group can influence the reactivity and stability of the resulting boronate ester. For instance, in ortho-aminomethylphenylboronic acids, the amino group can enhance the affinity for diols at neutral pH. nih.gov

However, a review of the scientific literature did not yield specific examples or detailed experimental procedures for the condensation of this compound with either 2-amino-2-methyl-1,3-propanediol or serinol. While the general principles of boronate ester formation suggest that these reactions are feasible, specific conditions and product characterization for these particular derivatives are not documented in the searched sources.

Synthesis of Benzoxaborinin-4-one Derivatives from Related Acetylphenylboronic Acids

The synthesis of benzoxaborinin-4-one derivatives from acetylphenylboronic acids represents a specialized area of research within the broader field of boron-containing heterocycles. While direct synthetic routes starting from this compound to form benzoxaborinin-4-ones are not extensively documented in readily available literature, the underlying principles of intramolecular cyclization of ortho-substituted phenylboronic acids can be considered.

The formation of a six-membered benzoxaborinin-4-one ring would necessitate the intramolecular reaction between the boronic acid moiety and the acetyl group, or a derivative thereof, likely positioned ortho to each other on the phenyl ring. This process can be conceptualized as an intramolecular condensation or a related cyclization reaction.

Although specific examples for the synthesis of benzoxaborinin-4-ones from acetylphenylboronic acids are not provided here due to the lack of direct research findings in the public domain, a general approach can be extrapolated from the known reactivity of ortho-substituted phenylboronic acids. For instance, the cyclization of ortho-formylphenylboronic acids is a known process that leads to the formation of five-membered benzoxaborole rings. A similar strategy, potentially involving a one-carbon homologation of the acetyl group or reaction with a suitable C1 synthon, could theoretically lead to the desired six-membered ring structure of a benzoxaborinin-4-one.

Further research is required to establish and detail specific synthetic protocols, reaction conditions, and the scope of substrates for the synthesis of benzoxaborinin-4-one derivatives from related acetylphenylboronic acids.

Reactivity and Mechanistic Investigations in Organic Transformations

Cross-Coupling Reactions (Carbon-Carbon Bond Formation)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. 3-Acetylphenylboronic acid is a valuable reagent in these reactions, serving as a key building block for the formation of new carbon-carbon bonds. chemimpex.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like this compound) and an organohalide or triflate. wikipedia.orgresearchgate.net This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The acetyl group in this compound enhances the electron-withdrawing nature of the aromatic ring, which in turn influences its reactivity in these coupling reactions. bloomtechz.com

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The process begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. wikipedia.org This is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The final step involves the elimination of the coupled product from the palladium complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. libretexts.org Catalysts like Pd(PPh₃)₄ and those generated in situ from palladium(II) sources such as palladium acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands are frequently employed. libretexts.orgyonedalabs.com While palladium is the dominant catalyst, research into other metals like platinum is ongoing.

A study on the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides demonstrated high yields of the corresponding biaryl products. For instance, the reaction of this compound with 4-iodoacetophenone in the presence of a palladium/carbon catalyst resulted in a nearly quantitative yield. mdpi.com

This compound is a valuable tool for the synthesis of substituted aromatic rings. bloomtechz.com By coupling with various aryl halides, a diverse range of functionalized biaryl compounds can be prepared. The acetyl group on the boronic acid provides a handle for further chemical transformations, adding to the synthetic utility of the resulting products.

For example, the coupling of this compound with different bromobenzene (B47551) derivatives has been shown to produce the corresponding biaryls in moderate to good yields. mdpi.com These reactions highlight the ability of this compound to participate in the construction of complex aromatic systems.

The synthesis of biaryls is a significant application of the Suzuki-Miyaura coupling, and this compound is frequently used for this purpose. researchgate.netsigmaaldrich.comgre.ac.uk Biaryl motifs are common structural features in many pharmaceuticals, natural products, and functional materials. mdpi.comgre.ac.uk

In one study, this compound was used in a tandem palladium-catalyzed boron-Heck and Suzuki reaction to prepare biaryl derivatives. The reaction with 4-iodophenylboronic acid and 2-cyclohexen-1-one, followed by coupling with various arylboronic acids, including this compound, yielded the desired biaryl products. nih.gov

| Aryl Halide/Triflate | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodoacetophenone | 10% Pd/C | Na₂CO₃ | H₂O/i-PrOH | 3-Acetyl-4'-acetylbiphenyl | ~99 | mdpi.com |

| Iodobenzene | 7% Pd/WA30 | NaOH | H₂O/1,4-Dioxane | 3-Acetylbiphenyl | 96 | mdpi.com |

| 4-Iodophenylboronic acid / 2-cyclohexen-1-one | Pd(OAc)₂ / dmphen | NaOH | DMF | 3-(3-Oxocyclohex-1-en-1-yl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 78 | nih.gov |

The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction, typically between an unsaturated halide and an alkene. beilstein-journals.org While boronic acids are not the primary substrates in the traditional Heck reaction, they can be involved in Heck-type reactions.

In some variations of the Heck reaction, arylboronic acids can serve as precursors to the active aryl-palladium species. beilstein-journals.org However, the primary role of this compound is as a substrate in Suzuki-Miyaura couplings. There is less direct evidence of it acting as a ligand in the conventional sense. Instead, in what are sometimes termed Heck-Mizoroki reactions, arylboronic acids can be used as an alternative to aryl halides. semanticscholar.org In these cases, this compound would act as the arylating agent.

A study on the palladium(II)-catalyzed Heck reaction of arylboronic acids with olefins under mild conditions demonstrated the feasibility of this transformation. beilstein-journals.org While this specific study did not use this compound, it provides a basis for its potential application in similar reactions.

Sonogashira Coupling Reactions

The Sonogashira coupling is a fundamental cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The development of copper-free Sonogashira reactions is an area of active research, aimed at preventing the undesirable side reaction of alkyne homocoupling. ajol.info

The primary application of the Sonogashira reaction is the synthesis of internal (or disubstituted) alkynes, which are crucial structural motifs in natural products, pharmaceuticals, and materials science. ajol.inforesearchgate.net The reaction mechanism generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the copper(I) acetylide (formed from the terminal alkyne, copper salt, and base), and concluding with reductive elimination to yield the internal alkyne and regenerate the palladium(0) catalyst. While the classic reaction involves aryl halides, variations using other coupling partners have been developed. Arylboronic acids, such as this compound, can participate in related multi-component coupling reactions, for instance, with aryl iodides and internal alkynes, to stereoselectively form complex tetrasubstituted olefins. acs.org

The table below outlines the typical components of a Sonogashira coupling reaction.

| Component | Role | Example(s) |

| Alkyne | Carbon-carbon bond source | Phenylacetylene |

| Coupling Partner | Aryl or Vinyl source | Aryl Iodides, Aryl Bromides ajol.info |

| Catalyst | Facilitates C-C bond formation | Palladium complexes (e.g., Pd(PPh₃)₄) acs.org |

| Co-catalyst | Activates the alkyne | Copper(I) salts (e.g., CuI) organic-chemistry.org |

| Base | Deprotonates the alkyne | Amines (e.g., Et₃N), KOH ajol.info |

| Solvent | Reaction medium | Acetonitrile (B52724)/Water, THF ajol.infoacs.org |

Oxidative Dimerization Reactions

This compound serves as a substrate in oxidative dimerization reactions, also known as homocoupling reactions. This process allows for the formation of symmetric biaryl compounds, which are valuable in polymer science and as ligands in catalysis.

The synthesis of symmetric biaryls from this compound can be achieved through an oxidative dimerization process that utilizes a palladium catalyst. sigmaaldrich.comsigmaaldrich.com A key feature of this transformation is the use of water as a solvent, which aligns with the principles of green chemistry. The reaction proceeds in the presence of an oxidant, such as molecular oxygen, and notably can occur under base-free conditions. ethz.ch Mechanistic studies suggest the involvement of a palladium peroxo complex in the catalytic cycle. ethz.ch

Table of Reaction Parameters for Oxidative Dimerization

| Parameter | Description |

|---|---|

| Substrate | This compound sigmaaldrich.comsigmaaldrich.com |

| Catalyst | Palladium catalyst (e.g., Pd(OAc)₂) ethz.ch |

| Solvent | Water sigmaaldrich.comsigmaaldrich.com |

| Oxidant | Molecular Oxygen ethz.ch |

| Product | Symmetric 3,3'-diacetylbiphenyl |

Coupling Reactions of Organoboranes with Olefins

This compound partakes in coupling reactions with olefins, a transformation that forges new carbon-carbon bonds and offers a direct method for the arylation of alkenes. These reactions expand the utility of boronic acids beyond traditional Suzuki-Miyaura couplings.

| Component | Role in the Reaction |

| Organoborane | This compound sigmaaldrich.comsigmaaldrich.com |

| Coupling Partner | Various Olefins nih.gov |

| Catalyst | Palladium(II) nih.gov |

| Promoter/Oxidant | Molecular Oxygen sigmaaldrich.comsigmaaldrich.comnih.gov |

| Key Condition | Often performed under base-free conditions nih.gov |

Other Key Reaction Pathways

Beyond the aforementioned transformations, this compound is a substrate in other important synthetic reactions.

Electrophilic Fluorination : It can be used in the synthesis of aryl fluorides through an electrophilic fluorination reaction employing acetyl hypofluorite (B1221730). sigmaaldrich.comsigmaaldrich.com This provides a route to introduce fluorine atoms into the aromatic ring, a common strategy in medicinal chemistry to modulate a molecule's properties.

Palladium-Catalyzed Conjugate Addition : Arylboronic acids are known to participate in palladium-catalyzed conjugate addition reactions to α,β-unsaturated acceptors like cyclic enones. nih.govcaltech.edu This reaction forms a carbon-carbon bond at the β-position of the carbonyl compound. The electron-withdrawing nature of the acetyl group in this compound makes it a suitable candidate for such transformations.

Ruthenium-Catalyzed Arylation : While a specific example used 4-acetylphenylboronic acid, research has shown that electron-deficient phenylboronic acids react efficiently in the ruthenium-catalyzed ortho-arylation of acetanilides. rsc.org This suggests a potential application for this compound in C-H activation and functionalization reactions.

Electrophilic Fluorination Reactions

Electrophilic fluorination is a significant transformation in organic synthesis, enabling the introduction of fluorine atoms into aromatic systems. Aryl fluorides are crucial in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

Using Acetyl Hypofluorite

This compound serves as an effective substrate for the synthesis of aryl fluorides via an electrophilic fluorination reaction. This transformation is accomplished using acetyl hypofluorite (CH₃COF) as the fluorinating agent. The reaction facilitates the replacement of the boronic acid group with a fluorine atom on the phenyl ring, yielding 3-fluoroacetophenone. This method provides a direct route to introduce fluorine into the meta-position relative to the acetyl group.

Reactions with Electrophilic Functional Groups via Metal Catalysis

Metal-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is a primary example of this class of reactions. libretexts.orglibretexts.org

Formation of Substituted Ketone Compounds from Haloalkanes

This compound participates in palladium-catalyzed cross-coupling reactions to form substituted ketone compounds. While direct coupling with unactivated haloalkanes is less common, the Suzuki-Miyaura reaction is highly effective when coupling with acyl halides (a type of haloalkane derivative) or through carbonylative coupling protocols. nih.gov

In a typical Suzuki-Miyaura acylation, this compound reacts with an acyl chloride in the presence of a palladium catalyst. researchgate.netnsf.gov This process allows for the formation of unsymmetrical ketones. researchgate.net The general mechanism involves three key steps: oxidative addition of the acyl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the ketone product and regenerate the palladium(0) catalyst. libretexts.orglibretexts.org This methodology is noted for its high regioselectivity and tolerance of various functional groups, offering an advantage over traditional methods like Friedel-Crafts acylation. organic-chemistry.org Research has shown that this compound can be successfully used in these coupling reactions with various partners, including aryl iodides and in acyl-transfer reactions, to produce the corresponding ketone products in high yields. mdpi.comrsc.org

Reversible Covalent Bonding with Diols

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-diol functionalities. nih.gov This interaction is the basis for their use in sensors, self-healing materials, and drug delivery systems. nih.gov

Formation of Boronate Esters

This compound reacts with polyols, such as sugars or other molecules with 1,2- or 1,3-diol groups, to form cyclic boronate esters. aablocks.com This reaction involves the displacement of the two hydroxyl groups on the boron atom by the diol's hydroxyl groups, creating a stable five or six-membered ring. aablocks.com The equilibrium between the boronic acid and the boronate ester is dynamic, allowing the bond to form and break under specific conditions. rsc.org This reversible nature is crucial for applications where controlled binding and release are necessary. rsc.org The interaction involves both the neutral, trigonal (sp² hybridized) boronic acid and the anionic, tetrahedral (sp³ hybridized) boronate species. aablocks.com

pH-Sensitivity of Boronic Acid/Ester Equilibrium

The equilibrium between a boronic acid and its corresponding boronate ester is highly dependent on the pH of the solution. aablocks.com The formation of the boronate ester is generally favored at pH values near or above the pKa of the boronic acid, as the tetrahedral boronate anion is more reactive towards diols. aablocks.comrsc.org However, the relationship is complex, and the optimal pH for binding depends on the pKa values of both the boronic acid and the specific diol. researchgate.netncsu.edusci-hub.ru

The pKa of an arylboronic acid can be tuned by introducing substituents to the phenyl ring. aablocks.com Electron-withdrawing groups, such as the acetyl group in this compound, increase the Lewis acidity of the boron atom. nih.govaablocks.com This increased acidity lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). nih.gov A lower pKa means the boronic acid can form stable boronate esters at a lower, more neutral pH, which is advantageous for applications under physiological conditions (pH ≈ 7.4). nih.govaablocks.com The general belief is that boronic acids with lower pKa values exhibit greater binding affinities for diols at neutral pH, although this is not universally true and other factors can influence the interaction. sci-hub.ruresearchgate.net

Michael Addition Reactions

Mechanistic Insights and Theoretical Studies of Reactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving boronic acids. nih.govlodz.pl DFT calculations can provide insights into the energetics of reaction pathways, transition state structures, and the stability of intermediates. nih.gov For instance, DFT studies have been employed to investigate the reaction of phenylboronic acids with peroxynitrite. nih.gov These calculations revealed that the decomposition of the radical anion intermediate, leading to the formation of a phenyl radical, has a very low energy barrier, suggesting a rapid and spontaneous process. nih.gov

Theoretical investigations using DFT have also been applied to understand the electronic structure of boronic acid derivatives and their esters with molecules like fructose. lodz.pl Such studies help in predicting excitation wavelengths and understanding the influence of molecular structure on spectroscopic properties. lodz.pl In the context of conjugate addition reactions, computational studies can help to rationalize the observed stereoselectivity and the role of the catalyst and substituents. acs.org Natural Bonding Orbital (NBO) analysis, another computational tool, has been used to understand the electronic interactions that stabilize transition states in the oxidation of boronic acids. pnas.org

The substituents on the phenyl ring of a boronic acid have a significant impact on its reactivity. pnas.orgresearchgate.net The acetyl group in this compound is an electron-withdrawing group, which influences the acidity of the boronic acid and the electron density of the aromatic ring. The pKa of a series of substituted phenylboronic acids has been systematically studied, and it was found that electron-withdrawing groups generally lower the pKa of the boronic acid. sci-hub.ru For this compound, the pKa has been reported to be 8.0. sci-hub.ru

The electronic effects of substituents also play a crucial role in the stability of boronate esters and the rates of various reactions. researchgate.net For example, in the oxidation of boronic acids, the stability increases with increasing electron density on a potentially coordinating ortho substituent. pnas.org In conjugate addition reactions, the electronic nature of the substituent on the arylboronic acid can affect the yield and enantioselectivity of the reaction. acs.org A Hammett plot, which correlates reaction rates or equilibrium constants with substituent constants, can be used to quantify these effects. researchgate.netsci-hub.ru

The table below shows the pKa values for a selection of substituted phenylboronic acids, illustrating the effect of different substituents.

| Substituent | Position | pKa | Reference |

| Methoxy | 2 | 9.0 | sci-hub.ru |

| Amino | 3 | 8.9 | sci-hub.ru |

| None | - | 8.8 | sci-hub.ru |

| Acetyl | 3 | 8.0 | sci-hub.ru |

| Formyl | 3 | 7.8 | sci-hub.ru |

| Acetyl | 4 | 7.7 | sci-hub.ru |

| Nitro | 3 | 7.1 | sci-hub.ru |

Functionalized boronic acids can exist in equilibrium between different tautomeric forms. researchgate.net A notable example is the tautomeric equilibrium in 2-formylphenylboronic acids, which can cyclize to form 3-hydroxybenzoxaboroles. researchgate.net This equilibrium is crucial for their biological activity. researchgate.net For this compound, the acetyl group is in the meta position, which does not allow for the same type of intramolecular cyclization with the boronic acid group that is observed with ortho-formyl or ortho-acetyl substituents.

However, boronic acids in general can exist in equilibrium between the free acid and its boroxine, the cyclic anhydride (B1165640). sigmaaldrich.comacs.org Furthermore, in aqueous solution, the boronic acid (a trigonal, sp² hybridized boron) is in equilibrium with its hydrated tetrahedral boronate form (sp³ hybridized boron). pnas.orglodz.pl The position of this equilibrium is pH-dependent. lodz.pl While specific studies on the tautomeric equilibria of this compound are not detailed in the provided search results, the general principles of boronic acid chemistry suggest that it will participate in these fundamental equilibria.

Applications in Medicinal Chemistry and Chemical Biology

Drug Discovery and Development

3-Acetylphenylboronic acid is a versatile chemical compound that serves as a crucial building block in the synthesis of more complex molecules for pharmaceutical applications. chemimpex.comarchivemarketresearch.com Its unique chemical structure, featuring both a boronic acid and an acetyl group on a phenyl ring, allows for its use in a variety of chemical reactions, including Suzuki cross-coupling, to create compounds with potential therapeutic value. sigmaaldrich.commdpi.com

This compound is a key intermediate in the synthesis of targeted therapeutic agents, particularly in the field of oncology. Its structure is incorporated into the backbone of molecules designed to inhibit specific enzymes that are overactive in cancer cells.

For example, it is a starting material for the synthesis of novel, potent inhibitors of the mesenchymal-epithelial transition factor (c-Met) and Tropomyosin receptor kinase (TRK) enzymes, which are implicated in tumor growth, proliferation, and angiogenesis. mdpi.comnih.gov In the synthesis of these inhibitors, the phenylboronic acid portion of the molecule typically participates in a palladium-catalyzed Suzuki cross-coupling reaction to form a core scaffold, upon which other chemical functionalities are built. mdpi.com

One documented synthesis involves the coupling of this compound with 2-chloro-5-fluoropyrimidine (B20137) to create a key intermediate, 1-(3-(5-fluoropyrimidin-2-yl)phenyl)ethan-1-one. mdpi.com This intermediate is then further modified through a series of reactions, including asymmetric hydrogen transfer and Mitsunobu reactions, to produce the final, highly potent c-Met kinase inhibitors. mdpi.comnih.gov Similarly, it has been used in the synthesis of inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), a cancer stem cell marker associated with aggressive tumors and chemoresistance. biorxiv.org

| Target Compound Class | Therapeutic Target | Synthetic Role of this compound | Reference |

|---|---|---|---|

| Pyridazinone Derivatives | c-Met / TRK | Starting material for Suzuki cross-coupling to form the core structure. | mdpi.comnih.gov |

| Imidazo[1,2-a]pyridine Derivatives (e.g., CLM296) | ALDH1A3 | Reactant in Suzuki coupling to add the acetylphenyl moiety to the core scaffold. | biorxiv.org |

The boronic acid functional group is a "warhead" that can form reversible covalent bonds with the hydroxyl group of serine, threonine, or tyrosine residues within the active site of an enzyme. wikipedia.orgnih.gov This interaction can lead to potent and selective enzyme inhibition. Phenylboronic acid derivatives are known inhibitors of various enzymes, including proteases and carbonic anhydrases. nih.govguidechem.commedchemexpress.com The acetyl group on this compound can be used as a handle for further chemical modification to improve binding affinity and selectivity for a target enzyme. rsc.org

Derivatives of phenylboronic acids have shown potential in modulating inflammatory pathways. Chalcones, a class of compounds known for their anti-inflammatory effects, have been combined with boronic acid moieties to create hybrid molecules. ignited.in These compounds have been shown to inhibit enzymes central to the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases. ignited.in While direct studies on this compound itself are limited in this context, its structural framework is suitable for the synthesis of such chalcone (B49325) derivatives, which could potentially serve as anti-inflammatory agents. ignited.in

This compound has been explored for its potential in cancer research, both as a building block for targeted inhibitors and for its intrinsic properties. chemimpex.comnih.gov Phenylboronic acid derivatives are recognized as a class of compounds with anticancer potential, most notably demonstrated by the proteasome inhibitor bortezomib. nih.gov

Research has specifically utilized this compound to construct inhibitors of key enzymes in tumor progression. As detailed previously (Section 4.1.1), it is a crucial intermediate in synthesizing inhibitors of the c-Met and TRK receptor tyrosine kinases. mdpi.comnih.gov These enzymes drive signaling pathways that lead to cell proliferation, survival, and metastasis in various cancers. nih.gov For example, the inhibitor 1D228, synthesized from this compound, showed potent, nanomolar inhibition of c-Met and significantly inhibited tumor growth in gastric and liver cancer models. nih.gov

| Inhibitor | Enzyme Target | Cancer Type/Model | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 1D228 | c-Met, TRKB | Gastric Cancer (MKN45), Hepatocellular Carcinoma (MHCC97H) | 1.0 nM (MKN45), 4.3 nM (MHCC97H) | nih.gov |

| CLM296 | ALDH1A3 | Breast Cancer | Demonstrated target-specific activity and tumor growth inhibition. | biorxiv.org |

The rise of antibiotic resistance, largely driven by bacterial β-lactamase enzymes that hydrolyze β-lactam antibiotics, is a major global health threat. mdpi.com Boronic acids have emerged as a powerful class of non-β-lactam inhibitors for these enzymes. acs.orgnih.gov They act as transition-state analogs, mimicking the high-energy tetrahedral intermediate formed during the hydrolysis of an antibiotic like penicillin. wikipedia.orgnih.gov

A prominent example of a boronic acid-based β-lactamase inhibitor is Vaborbactam. wikipedia.orgdrugbank.com Vaborbactam features a cyclic boronic acid ester. The boron atom in Vaborbactam forms a reversible, covalent dative bond with the catalytic serine residue (e.g., Ser70 in KPC enzymes) in the active site of Class A and Class C serine β-lactamases. wikipedia.orgdrugbank.com This binding effectively sequesters the enzyme, preventing it from inactivating β-lactam antibiotics. drugbank.comwikem.org Vaborbactam itself has no antibacterial activity but restores the efficacy of antibiotics like meropenem (B701) against resistant bacteria producing enzymes such as Klebsiella pneumoniae carbapenemase (KPC). drugbank.comnih.govnih.gov

The success of Vaborbactam illustrates the therapeutic potential of the boronic acid pharmacophore for inhibiting serine hydrolases. While this compound is an acyclic boronic acid, its core functional group operates on the same principle. Studies on various phenylboronic acids have demonstrated their ability to inhibit β-lactamases, providing a basis for developing new inhibitors based on this scaffold. mdpi.comacs.orgnih.gov

| Compound | Enzyme Target | Inhibition Constant (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Vaborbactam | KPC-2 | 69 nM (Kᵢ) | wikipedia.org |

| Benzo[b]thiophene-2-boronic acid (36) | AmpC | 27 nM (Kᵢ) | acs.org |

| 3-azidomethylphenyl boronic acid (3) | KPC-2 | 2.3 µM (Kᵢ) | mdpi.com |

| 3-azidomethylphenyl boronic acid (3) | AmpC | 700 nM (Kᵢ) | mdpi.com |

The unique properties of boronic acids have also been leveraged in the search for new antimicrobial agents.

Antiviral Research: Phenylboronic acids are known to interact with cis-diol functionalities present in carbohydrates (sugars). nih.gov Since many enveloped viruses, such as HIV, are heavily decorated with sugar molecules (glycans) on their surface proteins, boronic acids have been investigated as potential antiviral agents that could block viral entry into host cells. nih.gov A study on a library of bisphenylboronic acids found they did not have pronounced antiviral activity on their own, suggesting that higher valency or different structural designs might be needed to achieve potent binding to viral glycoproteins. nih.gov

Antibacterial Research: Boronic acid derivatives have shown more direct promise as antibacterial agents. In one study, branched peptides decorated with boronic acid moieties exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli. researchgate.net Other research has shown that halogenated phenylboronic acids can exhibit antibacterial and antibiofilm activity against pathogenic marine bacteria like Vibrio parahaemolyticus and Vibrio harveyi. frontiersin.org For instance, 3,5-diiodo-2-methoxyphenylboronic acid and 2-fluoro-5-iodophenylboronic acid were identified as having MICs of 100 μg/mL and were able to disrupt biofilm formation. frontiersin.org Furthermore, synthetic amino acids containing an acetylphenylboronic acid side chain were found to be incorporated into the cell walls of several bacterial species, indicating a potential pathway for targeted drug delivery or bacterial labeling. researchgate.net

Boronic Acid–Carboxylic Acid Mixed Anhydrides as Covalent Pharmacophores

Boronic acids are capable of forming reversible covalent bonds with a variety of functional groups, including carboxylic acids, to form mixed anhydrides. This reactivity allows them to act as covalent pharmacophores pnas.orgnih.gov. A pharmacophore is a part of a molecule's structure that is responsible for its biological or pharmacological interaction. The ability of the boronic acid group to form these temporary, yet stable, covalent linkages is central to its utility in drug design pnas.orgnih.gov.

Specifically, the formation of a boronic acid–carboxylic acid mixed anhydride (B1165640) can occur when a boronic acid interacts with a molecule containing a carboxylic acid group. A well-studied example involves 2-carboxyphenylboronic acid, where the boronic acid and carboxylic acid are on the same molecule, leading to the spontaneous formation of an intramolecular mixed anhydride known as a boralactone pnas.orgnih.govpnas.org. This structure exhibits enhanced stability against oxidation compared to simple phenylboronic acids pnas.orgnih.govpnas.org. Although this compound does not possess a carboxylic acid to form such an intramolecular structure, it can react with external carboxylic acids or other Lewis bases in biological molecules, forming intermolecular mixed anhydrides or other adducts. This capacity for reversible covalent interaction underpins its function as a pharmacophore pnas.orgnih.gov.

Binding to Saccharides (e.g., d-fructose, d-glucose, N-acetylneuraminic acid)

A cornerstone of boronic acid chemistry is the reversible formation of covalent esters with 1,2- and 1,3-diols, which are structural motifs abundant in saccharides nih.govmsu.eduresearchgate.net. This compound, through its boronic acid group, partakes in these interactions. The binding affinity varies depending on the specific sugar and the pH of the environment ncsu.edu.

Research has shown that boronic acids exhibit a particularly strong affinity for N-acetylneuraminic acid (Neu5Ac), a type of sialic acid, at physiological pH nih.gov. This selective recognition is significant because Neu5Ac residues are prevalent on the surfaces of many biological membranes and are involved in cellular recognition and signaling nih.gov. The binding constants for various saccharides have been quantified for model boronic acids, demonstrating the preferential binding that can be exploited in diagnostics and therapeutics. For instance, a study using a model boronic acid found its binding constant for Neu5Ac to be approximately seven times higher than for glucose at physiological pH nih.gov.

The table below, derived from studies on a boralactone (a boronic acid-carboxylic acid mixed anhydride), illustrates the binding affinities for several key saccharides pnas.orgnih.gov.

| Saccharide | Binding Affinity (Keq [M-1]) |

|---|---|

| d-fructose | 400 |

| N-acetylneuraminic acid (Neu5Ac) | 30 |

| d-glucose | 5 |

Binding to Protein Side Chains (e.g., Serine)

Beyond saccharides, the electrophilic boron atom in boronic acids can also form reversible covalent bonds with nucleophilic side chains of amino acids in proteins, notably serine and lysine (B10760008) pnas.orgnih.govresearchgate.net. This interaction allows boronic acids to function as inhibitors or modulators of protein activity.

Studies have demonstrated that boronic acid derivatives can bind covalently to the serine side chain in a protein's active site pnas.orgnih.govpnas.org. For example, a boralactone was shown to form a stable complex with a serine residue nih.gov. This type of interaction is the basis for the mechanism of action of several boronic acid-based drugs that target serine proteases.

Furthermore, ortho-carbonyl substituted phenylboronic acids, such as the isomer 2-acetylphenylboronic acid, have been used to modify lysine residues through the formation of an iminoboronate researchgate.net. This reactivity with protein side chains allows for the site-specific labeling of proteins and the development of targeted therapeutics nih.govnih.gov.

Insulin (B600854) Stabilization and Drug Candidates

This compound has been identified as a promising candidate for insulin stabilization in theoretical studies chemrxiv.org. The stability of insulin is crucial for its therapeutic efficacy, and agents that can form stable conformations with the hormone are of great interest chemrxiv.org.

Computational molecular docking studies have been employed to investigate the interaction between insulin and a library of boronic acid derivatives. In these models, the association between insulin and the boronic acid is driven by van der Waals forces, hydrogen bonding, and electrostatic interactions chemrxiv.org. This compound was among the top compounds identified for its potential to stabilize insulin, based on its calculated binding energy and drug-likeness scores chemrxiv.org. While 3-benzyloxyphenyl boronic acid showed the lowest binding energy, this compound also demonstrated a strong interaction potential chemrxiv.org.

The broader class of phenylboronic acids is widely researched for use in glucose-responsive systems for insulin delivery nih.govnih.govmdpi.com. These "smart" systems are designed to release insulin in response to high blood glucose levels, mimicking the function of a healthy pancreas nih.govnih.gov. The mechanism relies on the boronic acid component binding to glucose, which triggers a change in the delivery system (e.g., a hydrogel or nanoplatform) and releases the encapsulated insulin mdpi.comnih.gov.

The table below presents data from a computational study on the interaction of various boronic acids with insulin chemrxiv.org.

| Compound | Total Energy (kcal/mol) | Van der Waals Energy (kcal/mol) | Hydrogen Bond Energy (kcal/mol) |

|---|---|---|---|

| 3-Benzyloxyphenylboronic acid | -78.46 | -71.12 | -7.34 |

| This compound | -61.45 | -55.16 | -6.29 |

| 1-Naphthaleneboronic acid | -61.22 | -55.35 | -5.87 |

| 2-Methoxypyridine-5-boronic acid | -61.16 | -48.96 | -12.20 |

Boron Neutron Capture Therapy (BNCT)

This compound is a compound of interest in the field of Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer bloomtechz.com. BNCT is a binary treatment that involves two steps: first, a non-toxic boron-10 (B1234237) (¹⁰B) compound is selectively delivered to tumor cells. Second, the tumor is irradiated with a beam of low-energy (epithermal) neutrons nih.gov.

When the ¹⁰B atoms within the cancer cells capture these neutrons, a nuclear fission reaction occurs, producing high-energy alpha particles (⁴He nuclei) and lithium-7 (B1249544) (⁷Li) nuclei nih.govd-nb.info. These particles have a very short path length, approximately the diameter of a single cell. This ensures that their destructive energy is deposited almost exclusively within the boron-containing cancer cells, sparing the surrounding healthy tissue nih.govmdpi.com. The success of BNCT is highly dependent on the selective accumulation of a sufficient concentration of ¹⁰B in the tumor mdpi.com. Therefore, there is ongoing research to develop new boron delivery agents, like this compound, with improved tumor selectivity and accumulation bloomtechz.commdpi.com.

Molecular Recognition in Biological Systems

The applications of this compound in the fields described above all stem from its fundamental ability to participate in molecular recognition within biological systems. This recognition is primarily driven by the unique properties of the boronic acid functional group ncsu.edu.

The key interaction is the formation of reversible covalent bonds with molecules containing diol functionalities, such as the saccharides found on cell surfaces nih.govd-nb.info. This specific and reversible binding allows boronic acids to act as synthetic lectins (carbohydrate-binding proteins), recognizing and binding to specific glycan structures on cells, bacteria, and viruses nih.gov. This capability is the foundation for its use as an anti-pathogenic agent and in the development of sensors and targeted drug delivery systems nih.govd-nb.info.

Furthermore, the Lewis acidic nature of the boron atom allows it to interact with other nucleophiles present in biological systems, such as the nitrogen in the side chain of lysine or the oxygen in the side chain of serine nih.govchemrxiv.org. This expands its molecular recognition capabilities beyond carbohydrates to include proteins, enabling it to act as an enzyme inhibitor or a tool for protein modification and stabilization nih.govresearchgate.net. The reversible nature of these covalent interactions is crucial, allowing for dynamic binding and response to changes in the physiological environment, such as pH or the concentration of a target molecule like glucose ncsu.educhemrxiv.org.

Carbohydrate Recognition and Sensing

The ability of boronic acids to reversibly bind with diols—a structural feature abundant in sugars—positions them as key players in carbohydrate recognition. d-nb.info This interaction is covalent, yet its reversibility allows for dynamic sensing of sugar concentrations in aqueous environments. d-nb.info

This compound, like other arylboronic acids, is capable of detecting sugars by forming cyclic boronate esters with the sugar's cis-diol groups. researchgate.netresearchgate.net This binding event can be translated into a measurable signal, forming the basis of a sensor. The strength of this interaction is heavily influenced by pH and the pKa of the boronic acid. researchgate.net For this compound, the pKa is approximately 8.0. ncsu.edu This property is critical as the binding affinity is generally strongest when the pH is near or above the boronic acid's pKa, which facilitates the formation of the anionic tetrahedral boronate species necessary for complexation. researchgate.net

Researchers have utilized this compound in the construction of near-infrared fluorescent probes for glucose by non-covalently modifying single-wall carbon nanotubes (SWCNTs). rsc.org In such systems, the binding of glucose to the boronic acid group modulates the fluorescence signal of the SWCNTs, allowing for glucose quantification. rsc.org

| Compound | pKa Value |

|---|---|

| 3-Nitrophenylboronic acid | 7.1 |

| 4-Formylphenylboronic acid | 7.6 |

| 4-Acetylphenylboronic acid | 7.7 |

| This compound | 8.0 |

| 3-Hydroxyphenylboronic acid | 8.7 (pKa1) |

The interaction between a boronic acid and a diol is a reversible condensation reaction that forms a cyclic boronate ester. researchgate.net This process is an example of dynamic covalent chemistry, where the continuous formation and cleavage of covalent bonds allow the system to respond to changes in the environment. d-nb.info The equilibrium is pH-dependent; in basic conditions, the boronic acid group favors the formation of a stable five- or six-membered ring complex with cis-diols. researchgate.net Conversely, under acidic conditions, the complex tends to dissociate back into the boronic acid and the diol. researchgate.net

This pH-responsive, reversible covalent interaction is the cornerstone of dynamic detection. d-nb.info It enables the development of sensors that can continuously monitor fluctuating concentrations of carbohydrates, such as glucose, in real-time. nih.gov The formation of the boronate ester alters the electronic properties of the boronic acid molecule, which can be coupled to a reporter, such as a fluorophore, to produce a signal change that is proportional to the sugar concentration. nih.govmdpi.com

Interaction with Proteins

Beyond simple sugars, the reactivity of this compound extends to interactions with complex biomolecules like proteins and components of cell membranes.

Computational studies have been employed to model the interaction between various boronic acids and insulin, a protein crucial for glucose regulation. researchgate.netamazonaws.com In a theoretical study that screened a library of 114 boronic acid derivatives, this compound (identified as compound 69 in the study) was evaluated for its binding potential with insulin using the iGEMDOCK computational tool. researchgate.netchemrxiv.org The model calculates the total interaction energy, which includes contributions from van der Waals, hydrogen bonding, and electrostatic forces. chemrxiv.org

The study found that this compound had a calculated total interaction energy of -61.4461 kcal/mol with insulin. chemrxiv.org While not the strongest binder in the library, this value indicates a favorable interaction. For comparison, 3-Benzyloxyphenylboronic acid was identified as the most potent interactor in the series. researchgate.net Such theoretical models are valuable for screening potential drug candidates and understanding the structural basis for protein binding, paving the way for the rational design of molecules for applications like glucose-responsive insulin delivery systems. chemrxiv.orgrsc.org

| Compound | Total Energy (kcal/mol) | Van der Waals Energy (kcal/mol) | Hydrogen Bonding Energy (kcal/mol) |

|---|---|---|---|

| 3-Benzyloxyphenylboronic acid | -90.1189 | -71.1963 | -18.9226 |

| This compound | -61.4461 | -55.1537 | -6.2924 |

| 4-Acetylphenylboronic acid | -61.6325 | -55.3413 | -6.2912 |

| 3-Formylphenylboronic acid | -60.1662 | -51.2113 | -8.9549 |

| Phenylboronic acid | -56.1268 | -50.6096 | -5.5172 |

The acetyl group of acetylphenylboronic acids introduces an additional mode of reactivity, enabling interaction with amine-containing lipids. While specific studies on the meta isomer (this compound) are limited, research on the ortho isomer, 2-acetylphenylboronic acid (2-APBA), provides a well-established model for this interaction. d-nb.infonih.gov This chemistry allows for the selective recognition of lipids presenting primary amine headgroups, such as Phosphatidylethanolamine (PE) and lysyl-Phosphatidylglycerol (Lys-PG), which are notably enriched on bacterial cell surfaces compared to mammalian cells. nih.govnih.gov

The interaction proceeds through the formation of a reversible iminoboronate linkage. nih.gov The ketone of the acetyl group reacts with the primary amine of the lipid to form an imine, a reaction that is significantly favored by the presence of the adjacent boronic acid, which acts as an electron sink or Lewis acid catalyst. nih.govwhiterose.ac.uk This covalent strategy for lipid recognition allows for the potent and selective labeling of bacterial cells over mammalian cells. nih.gov This mechanism has been leveraged to improve the binding of antimicrobial peptides to bacterial membranes, enhancing their efficacy for bacterial infection imaging. nih.gov

Biosensor Development

The unique chemical properties of this compound make it a valuable component in the design of sophisticated biosensors. chemimpex.combloomtechz.com Its ability to form reversible covalent bonds with diols is the most exploited feature for this purpose. chemimpex.com

Researchers have incorporated this compound into various sensor platforms. For instance, it has been used to create probes for glucose and hydrogen peroxide by modifying single-wall carbon nanotubes. rsc.org The boronic acid group serves as the specific recognition element for glucose's cis-diol structure, and this binding event modulates the inherent near-infrared fluorescence of the nanotubes, providing a detectable signal. rsc.org

Furthermore, this compound has been used as a synthetic precursor to build more complex receptor molecules. It served as the starting material for synthesizing a calix rsc.orgpyrrole-based supramolecular receptor designed for the selective binding of various anions. researcher.life In this application, the final molecule's recognition properties are tuned by the electronic nature of the functional groups appended to the core structure, with the derivative of this compound showing different binding affinities compared to other analogues. researcher.life These examples highlight its utility in creating tools for the specific detection of both biological and chemical analytes. chemimpex.comresearchgate.net

Real-time Metabolite Monitoring (e.g., Itaconic Acid)

The development of sensors for the real-time monitoring of metabolites within living cells is a significant challenge in understanding cellular dynamics and disease states. This compound has been explored as a key component in biosensors designed for this purpose. Specifically, it has been investigated for its potential in tracking the levels of itaconic acid, a metabolite produced by immune cells like macrophages during inflammation. bloomtechz.combloomtechz.com The ability to monitor itaconic acid in real-time could provide valuable insights into the inflammatory process and the metabolic reprogramming of immune cells. bloomtechz.combloomtechz.comnih.gov

Boron-Based Sensors

Boronic acids are foundational to a class of chemical sensors due to their ability to bind with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides and glycoproteins. rsc.orgmdpi.commdpi.com This interaction is a reversible covalent bonding that forms a cyclic ester. mdpi.comresearchgate.net this compound serves as a valuable building block in this area. chemimpex.com The core principle of these sensors involves linking the boronic acid "recognition" unit to a "signaling" unit, often a fluorophore. d-nb.info When the boronic acid binds to its target diol, it can induce a change in the electronic properties of the attached signaling molecule, resulting in a detectable change in fluorescence or color. rsc.orgresearchgate.net The versatility of the phenylboronic acid structure allows for chemical modifications to fine-tune its binding affinity, selectivity, and the signaling output, making it a powerful platform for developing sensors for a wide range of biologically important molecules. researchgate.netd-nb.info

Electrochemical Sensing of Neurotransmitters (e.g., Dopamine)

Beyond optical sensing, this compound is instrumental in creating electrochemical sensors for critical neurotransmitters like dopamine (B1211576). researcher.life Researchers have successfully synthesized a novel one-walled meso-phenylboronic acid-functionalized calix rsc.orgpyrrole (C4P) using this compound as a starting material. researcher.liferesearchgate.net This C4P derivative, when coated onto a glassy carbon electrode (GCE), demonstrates a high potential for the sensitive electrochemical detection of dopamine. researcher.lifeacs.org

The sensor operates based on the ability of the boronic acid group to form a cyclic boronate ester with the catechol moiety of dopamine. acs.orgmdpi.com This binding event can be measured as an electrical signal (a Faradaic signal) corresponding to the electro-oxidation of dopamine. researcher.life The C4P-modified electrode exhibits excellent performance characteristics for dopamine sensing, including high stability, reproducibility, and a low detection limit. researcher.lifeacs.org

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Dopamine (DA) | researcher.life |

| Linear Detection Range | 0.165–2.302 μM | researcher.lifeacs.org |

| Limit of Detection (LOD) | 15 nM | researcher.lifeacs.org |

Fluorescent Probes and Chemosensors

This compound is a key component in the design of fluorescent probes and chemosensors. chemimpex.comnih.gov These molecular tools are engineered to signal the presence of specific analytes through a change in their fluorescence properties. mdpi.com The general structure of such a probe consists of a recognition element (the boronic acid) and a signaling element (a fluorophore). mdpi.comnih.gov The boronic acid's ability to interact with a wide range of analytes—including saccharides, anions, and reactive oxygen species—makes it a highly adaptable recognition moiety. researchgate.netnih.govresearchgate.net The acetyl group on the phenyl ring can modify the electronic properties and reactivity of the boronic acid, influencing the sensor's performance. nih.gov

The change in fluorescence upon analyte binding to a boronic acid-based sensor can occur through several mechanisms, primarily photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). nih.govnih.gov